molecular formula C8H6F2O3 B13174586 2,5-Difluoro-4-(hydroxymethyl)benzoic acid

2,5-Difluoro-4-(hydroxymethyl)benzoic acid

Cat. No.: B13174586
M. Wt: 188.13 g/mol
InChI Key: FROJBKZCHLICAD-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxymethyl group is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(hydroxymethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid precursor. One common method is the direct fluorination of 4-(hydroxymethyl)benzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of catalytic systems and advanced fluorinating agents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 2,5-difluoro-4-methylbenzoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: NaOCH3 or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2,5-Difluoro-4-carboxybenzoic acid.

    Reduction: 2,5-Difluoro-4-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific fluorinated functionalities.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(hydroxymethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. In drug development, the compound’s fluorinated structure can improve the pharmacokinetic properties of the resulting drugs, such as increased metabolic stability and reduced degradation by enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at the 2nd and 4th positions.

    2,5-Difluorobenzoic acid: Lacks the hydroxymethyl group at the 4th position.

    4-(Hydroxymethyl)benzoic acid: Lacks the fluorine atoms at the 2nd and 5th positions.

Uniqueness

2,5-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical properties. The fluorine atoms can enhance the compound’s reactivity and stability, while the hydroxymethyl group provides a site for further functionalization. This combination makes the compound particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities.

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2,5-difluoro-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H6F2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,11H,3H2,(H,12,13)

InChI Key

FROJBKZCHLICAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)CO

Origin of Product

United States

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